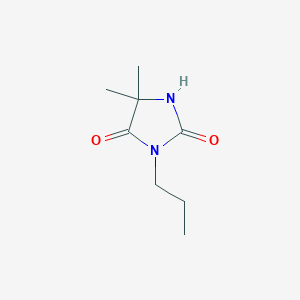

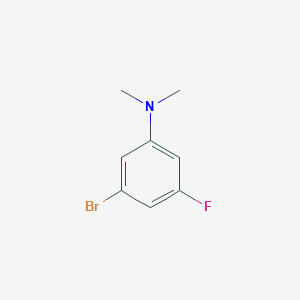

3-bromo-5-fluoro-N,N-diméthylaniline

Vue d'ensemble

Description

3-bromo-5-fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H9BrFN . It is involved in fluorination using metal fluoride in the presence of 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos)-based Pd precatalyst, used to prepare 3-fluoro-N,N-dimethylaniline .

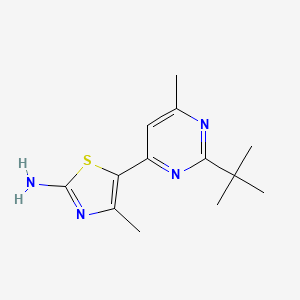

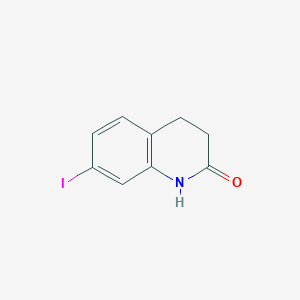

Molecular Structure Analysis

The molecular structure of 3-bromo-5-fluoro-N,N-dimethylaniline consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a dimethylamine group . The exact positions of these substituents on the benzene ring could not be found in the available resources.Applications De Recherche Scientifique

Réactions de fluoration

3-bromo-5-fluoro-N,N-diméthylaniline : est principalement utilisé dans les réactions de fluoration. Il agit comme précurseur en présence de fluorure métallique et d'un précatalyseur à base de palladium connu sous le nom d'AdBrettPhos. Ce processus est crucial pour l'introduction d'atomes de fluor dans les composés organiques, ce qui peut modifier considérablement leurs propriétés chimiques, telles que l'augmentation de la stabilité et de la biodisponibilité dans les produits pharmaceutiques .

Synthèse organique

Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de molécules plus complexes. Ses substituants bromo et fluoro en font un réactif polyvalent pour diverses réactions de couplage croisé, qui sont fondamentales dans la création de nouvelles liaisons carbone-carbone et carbone-hétéroatome .

Chimie médicinale

En chimie médicinale, This compound est précieux pour la synthèse d'agents thérapeutiques potentiels. La présence d'halogènes peut être essentielle pour les propriétés pharmacocinétiques des molécules médicamenteuses, influençant leur absorption, distribution, métabolisme et excrétion (ADME) .

Science des matériaux

La structure unique du composé permet son utilisation en science des matériaux, en particulier dans le développement de nouveaux polymères et revêtements. Les atomes de brome et de fluor peuvent conférer des propriétés ignifuges et une résistance à la dégradation dans diverses conditions .

Chimie agricole

Dans le domaine de la chimie agricole, les anilines halogénées comme This compound sont utilisées pour synthétiser des composés ayant des applications potentielles en tant que pesticides ou herbicides. Les atomes d'halogène peuvent améliorer l'activité et la sélectivité de ces produits agrochimiques .

Industrie des colorants et des pigments

Les anilines halogénées sont également utilisées dans l'industrie des colorants et des pigments. Elles peuvent être utilisées pour créer des colorants ayant une meilleure stabilité à la lumière et à la chaleur, ce qui est essentiel pour des couleurs durables et vives dans les textiles et les encres .

Chimie analytique

Ce composé peut être utilisé comme une substance standard ou de référence en chimie analytique, aidant à l'étalonnage des instruments et à la validation des méthodes analytiques, en particulier celles impliquant des composés halogénés .

Matériaux photovoltaïques

Enfin, This compound peut trouver des applications dans le développement de matériaux photovoltaïques. L'introduction d'halogènes dans les composés photovoltaïques organiques peut conduire à une amélioration de l'efficacité et de la stabilité des cellules solaires .

Safety and Hazards

Mécanisme D'action

Target of Action

It is involved in fluorination reactions, suggesting that it may interact with various enzymes or receptors involved in these processes .

Mode of Action

3-Bromo-5-fluoro-N,N-dimethylaniline is involved in fluorination using metal fluoride in the presence of a specific palladium (Pd) precatalyst . This suggests that the compound may interact with its targets by donating or accepting a fluoride ion, leading to changes in the target’s structure or function.

Result of Action

Its involvement in fluorination reactions suggests it may lead to the formation of 3-fluoro-N,N-dimethylaniline

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-bromo-5-fluoro-N,N-dimethylaniline. For instance, it is noted to be light-sensitive , indicating that exposure to light could affect its stability or activity. It is also incompatible with strong oxidizing agents and strong acids , suggesting that the chemical environment can significantly impact its function.

Analyse Biochimique

Biochemical Properties

3-Bromo-5-fluoro-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of fluorination processes. It is involved in fluorination using metal fluoride in the presence of specific catalysts, such as 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos)-based Pd precatalyst . This compound interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. The nature of these interactions often involves the formation of intermediate complexes that enhance the reactivity of the fluorinating agents.

Cellular Effects

The effects of 3-Bromo-5-fluoro-N,N-dimethylaniline on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to alterations in metabolic flux, affecting the overall metabolic state of the cell . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes.

Molecular Mechanism

At the molecular level, 3-Bromo-5-fluoro-N,N-dimethylaniline exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s bromine and fluorine substituents play a crucial role in these interactions, as they can form hydrogen bonds or other non-covalent interactions with the active sites of enzymes . These interactions can lead to changes in enzyme activity, ultimately affecting the biochemical pathways in which these enzymes are involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5-fluoro-N,N-dimethylaniline can change over time due to its stability and degradation properties. The compound is light-sensitive and should be stored in a cool place to maintain its stability . Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3-Bromo-5-fluoro-N,N-dimethylaniline in animal models are dose-dependent. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biochemical or physiological changes are observed . At high doses, the compound can cause toxicity, affecting various organs and systems in the animal models.

Metabolic Pathways

3-Bromo-5-fluoro-N,N-dimethylaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of various metabolites, which may have different biological activities and effects on cellular function.

Transport and Distribution

Within cells and tissues, 3-Bromo-5-fluoro-N,N-dimethylaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 3-Bromo-5-fluoro-N,N-dimethylaniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules in the correct cellular context . The compound’s distribution within the cell can affect its overall efficacy and impact on cellular processes.

Propriétés

IUPAC Name |

3-bromo-5-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQIIUYYHRXJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

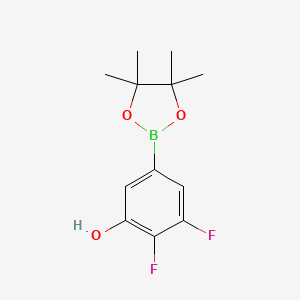

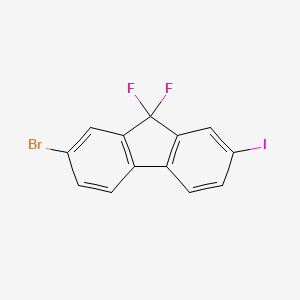

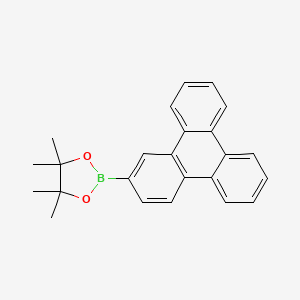

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)

![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)